Cas no 2657-28-5 (2',4',6'-trihydroxy-3'-methylacetophenone)

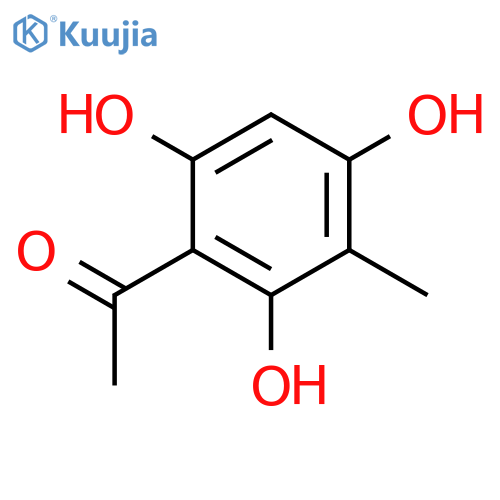

2657-28-5 structure

商品名:2',4',6'-trihydroxy-3'-methylacetophenone

2',4',6'-trihydroxy-3'-methylacetophenone 化学的及び物理的性質

名前と識別子

-

- 2',4',6'-trihydroxy-3'-methylacetophenone

- 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone

- D97180

- DTXSID90456138

- AS-78730

- 2657-28-5

- 1-(2,4,6-trihydroxy-3-methylphenyl)ethan-1-one

- CAA65728

- Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

- 1-(2,4,6-Trihydroxy-3-methylphenyl)-ethanone

-

- MDL: MFCD00601484

- インチ: InChI=1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3

- InChIKey: HMKDVYBWQMUYGA-UHFFFAOYSA-N

- ほほえんだ: CC(=O)c1c(O)cc(O)c(C)c1O

計算された属性

- せいみつぶんしりょう: 182.0579

- どういたいしつりょう: 182.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

- PSA: 77.76

2',4',6'-trihydroxy-3'-methylacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB31655-1g |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 98% | 1g |

$410.00 | 2024-04-20 | |

| Aaron | AR002UFN-500mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95% | 500mg |

$281.00 | 2023-12-14 | |

| 1PlusChem | 1P002U7B-1g |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 98% | 1g |

$363.00 | 2024-05-08 | |

| Aaron | AR002UFN-100mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95% | 100mg |

$129.00 | 2023-12-14 | |

| eNovation Chemicals LLC | Y1055161-100mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95%+ | 100mg |

$185 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1055161-250mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95%+ | 250mg |

$320 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1055161-1g |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95%+ | 1g |

$445 | 2024-06-07 | |

| 1PlusChem | 1P002U7B-500mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 98% | 500mg |

$260.00 | 2024-05-08 | |

| Aaron | AR002UFN-250mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 95% | 250mg |

$203.00 | 2023-12-14 | |

| 1PlusChem | 1P002U7B-250mg |

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- |

2657-28-5 | 98% | 250mg |

$192.00 | 2024-05-08 |

2',4',6'-trihydroxy-3'-methylacetophenone 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2657-28-5 (2',4',6'-trihydroxy-3'-methylacetophenone) 関連製品

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 1450-72-2(2'-Hydroxy-5'-methylacetophenone)

- 699-83-2(2',6'-Dihydroxyacetophenone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 1470-79-7(2,4,4'-Trihydroxybenzophenone)

- 876-02-8(4'-Hydroxy-3'-methylacetophenone)

- 528-21-2(2,3,4-Trihydroxyacetophenone)

- 117-99-7(2-Hydroxyphenone)

- 131-56-6(2,4-Dihydroxybenzophenone)

- 480-66-0(Phloracetophenone)

推奨される供給者

atkchemica

(CAS:2657-28-5)2',4',6'-trihydroxy-3'-methylacetophenone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ